Cas no 3554-66-3 (((S)-1-Isopropylpyrrolidin-2-yl)methanol)

(S)-1-Isopropylpyrrolidin-2-yl)methanol is a chiral pyrrolidine derivative featuring a hydroxymethyl substituent at the 2-position and an isopropyl group at the 1-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemistry makes it useful for asymmetric synthesis, enabling the construction of enantiomerically pure compounds. The hydroxymethyl group offers versatility for further functionalization, while the isopropyl moiety enhances steric and electronic properties. This product is typically employed in medicinal chemistry research, including the development of receptor ligands and enzyme inhibitors. High-purity grades are available for precision applications. Proper handling under inert conditions is recommended due to potential sensitivity.
((S)-1-Isopropylpyrrolidin-2-yl)methanol structure
3554-66-3 structure
Product Name:((S)-1-Isopropylpyrrolidin-2-yl)methanol
CAS No:3554-66-3
MF:C8H17NO
MW:143.226682424545
MDL:MFCD16163492
CID:4713365
Update Time:2025-11-01

((S)-1-Isopropylpyrrolidin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • ((S)-1-isopropylpyrrolidin-2-yl)methanol
    • (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol
    • [(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanol
    • ((S)-1-Isopropylpyrrolidin-2-yl)methanol
    • MDL: MFCD16163492
    • Inchi: 1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1
    • InChI Key: XJCUYISZYNEDKN-QMMMGPOBSA-N
    • SMILES: OC[C@@H]1CCCN1C(C)C

Computed Properties

  • Exact Mass: 143.131
  • Monoisotopic Mass: 143.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5

Experimental Properties

  • Boiling Point: 54 - 56 °C (0.2 mmHg)
  • LogP: 0.78940

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Additional information on ((S)-1-Isopropylpyrrolidin-2-yl)methanol

Chemical Profile of ((S)-1-Isopropylpyrrolidin-2-yl)methanol (CAS No. 3554-66-3)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. One such compound, ((S)-1-Isopropylpyrrolidin-2-yl)methanol, identified by its CAS number 3554-66-3, has garnered significant attention due to its unique structural and pharmacological properties. This compound belongs to the class of pyrrolidine derivatives, which are widely recognized for their potential in medicinal chemistry. The stereochemical configuration of this molecule, specifically the (S)-configuration, is a critical factor that influences its biological activity and interaction with biological targets.

The molecular structure of ((S)-1-Isopropylpyrrolidin-2-yl)methanol consists of a pyrrolidine ring substituted with an isopropyl group at the 1-position and a hydroxymethyl group at the 2-position. This specific arrangement contributes to its chiral nature, which is essential for many pharmacologically active compounds. The pyrrolidine core is a common motif in drug molecules, known for its ability to mimic natural amino acid structures and interact with biological receptors in a highly specific manner.

In recent years, there has been a surge in research focused on developing chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (S)-enantiomer of ((S)-1-Isopropylpyrrolidin-2-yl)methanol has been extensively studied for its potential applications in central nervous system (CNS) disorders. Studies have demonstrated that this compound exhibits promising neuroprotective properties, making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Moreover, the hydroxymethyl group in the structure of ((S)-1-Isopropylpyrrolidin-2-yl)methanol provides a versatile site for further chemical modifications. This feature allows chemists to explore various derivatization strategies, enabling the synthesis of novel analogs with enhanced pharmacological profiles. For instance, incorporating additional functional groups into this scaffold could lead to compounds with improved solubility, bioavailability, or target specificity.

The synthesis of ((S)-1-Isopropylpyrrolidin-2-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques such as asymmetric hydrogenation and chiral auxiliary-assisted methods have been employed to ensure high enantiomeric purity. These synthetic approaches not only highlight the complexity of medicinal chemistry but also underscore the importance of innovative methodologies in producing enantiomerically pure compounds.

Recent advancements in computational chemistry have further facilitated the study of ((S)-1-Isopropylpyrrolidin-2-yl)methanol. Molecular modeling and docking studies have provided valuable insights into its interactions with biological targets, including enzymes and receptors. These computational tools have enabled researchers to predict binding affinities and optimize lead structures before conducting expensive experimental trials. Such integrative approaches combining experimental and computational techniques are becoming increasingly indispensable in modern drug discovery.

The pharmacological evaluation of ((S)-1-Isopropylpyrrolidin-2-yl)methanol has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting its potential as an intermediate in the development of CNS-active drugs. Additionally, preliminary animal models have demonstrated its ability to cross the blood-brain barrier, which is crucial for effective CNS drug delivery.

The safety profile of ((S)-1-Isopropylpyrrolidin-2-yl)methanol is another critical aspect that has been thoroughly investigated. Acute toxicity studies have indicated that this compound is well-tolerated at moderate doses, with no significant adverse effects observed. However, further long-term studies are necessary to fully assess its safety and potential side effects in humans.

In conclusion, ((S)-1-Isopropylpyrrolidin-2-yl)methanol (CAS No. 3554-66-3) represents a promising candidate for pharmaceutical development due to its unique structural features and favorable pharmacological properties. Its chiral configuration, hydroxymethyl functionality, and potential applications in CNS disorders make it an attractive scaffold for further research. As our understanding of molecular interactions continues to evolve, compounds like this will play a crucial role in shaping the future of medicinal chemistry.

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